Octyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate
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Overview
Description
Octyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is a chemical compound with the molecular formula C25H28ClNO2 and a molecular weight of 409.96 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate typically involves the esterification of 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid with octanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process would involve large-scale esterification reactions with appropriate scaling of reagents and optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Octyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Octyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antimicrobial and anticancer agents.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Mechanism of Action
The mechanism of action of Octyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . In receptor binding studies, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Octyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate
- Octyl 2-(4-methylphenyl)-4-quinolinecarboxylate
- Octyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate
Uniqueness
Octyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is unique due to the presence of the chlorine atom at the 6-position of the quinoline ring. This substitution can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
355421-13-5 |
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Molecular Formula |
C25H28ClNO2 |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
octyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H28ClNO2/c1-3-4-5-6-7-8-15-29-25(28)22-17-24(19-11-9-18(2)10-12-19)27-23-14-13-20(26)16-21(22)23/h9-14,16-17H,3-8,15H2,1-2H3 |
InChI Key |
YQKFGCADEKUQKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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